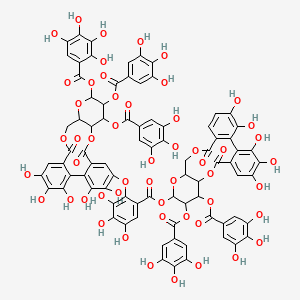
Isorugosin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isorugosin D involves the coupling of two tellimagrandin II molecules through an oxidative coupling reaction . The key steps include:
Oxidative Coupling: This step involves the use of oxidizing agents to couple the two tellimagrandin II molecules.
Esterification: The esterification of glucose derivatives with valoneic acid derivatives is a crucial step in the synthesis.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Isorugosin D undergoes several types of chemical reactions, including:
Oxidation: The oxidative coupling of tellimagrandin II molecules is a key reaction in its synthesis.
Esterification: The formation of ester bonds between glucose derivatives and valoneic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidative coupling step.
Esterification Reagents: Such as valoneic acid derivatives and glucose derivatives.
Major Products
The major product formed from these reactions is this compound itself, which is a dimeric hydrolyzable tannin .
Aplicaciones Científicas De Investigación
Isorugosin D has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of isorugosin D involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Antivirus Activity: By inhibiting viral replication and enhancing the immune response.
Antitumor Activity: By inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparación Con Compuestos Similares
Isorugosin D is unique due to its complex structure and significant biological activities. Similar compounds include:
Isorugosin B: Another ellagitannin with similar biological activities.
Rugosin B: A regioisomer of isorugosin B with similar structural features.
Tellimagrandin II: The monomeric unit that forms this compound.
These compounds share similar biological activities but differ in their structural features and specific mechanisms of action .
Propiedades
Número CAS |
95457-27-5 |
|---|---|
Fórmula molecular |
C82H58O52 |
Peso molecular |
1875.3 g/mol |
Nombre IUPAC |
[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(19),2,4,6,20,22-hexaen-13-yl]oxycarbonyl]phenoxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2,3,4,5-tetrahydroxybenzoate |
InChI |
InChI=1S/C82H58O52/c83-28-2-1-22-44(53(28)101)46-24(12-38(93)55(103)60(46)108)77(118)127-65-42(16-122-75(22)116)126-82(70(132-74(115)21-9-35(90)52(100)36(91)10-21)67(65)129-71(112)18-3-29(84)49(97)30(85)4-18)134-80(121)27-14-40(95)57(105)63(111)64(27)124-41-15-25-47(61(109)58(41)106)45-23(11-37(92)54(102)59(45)107)76(117)123-17-43-66(128-78(25)119)68(130-72(113)19-5-31(86)50(98)32(87)6-19)69(131-73(114)20-7-33(88)51(99)34(89)8-20)81(125-43)133-79(120)26-13-39(94)56(104)62(110)48(26)96/h1-15,42-43,65-70,81-111H,16-17H2 |
Clave InChI |
RRKSLFYXWXKOPJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC6C(COC(=O)C7=CC(=C(C(=C75)O)O)O)OC(C(C6OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C=CC(=C2O)O)C(=O)O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


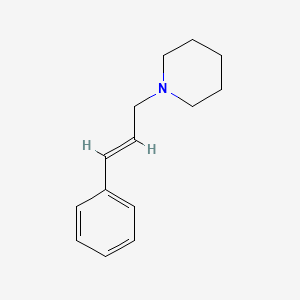
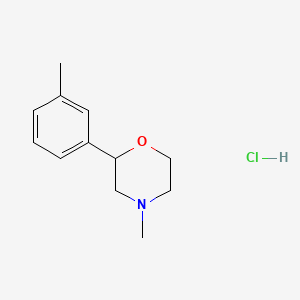
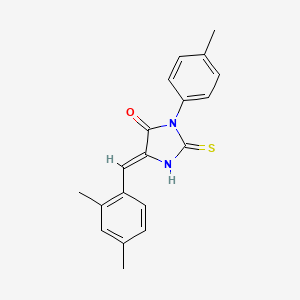
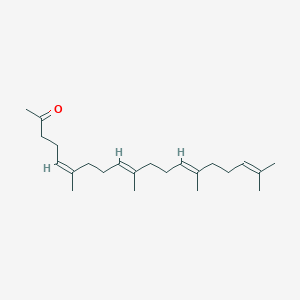

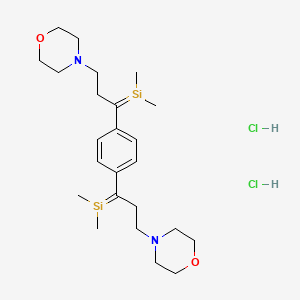
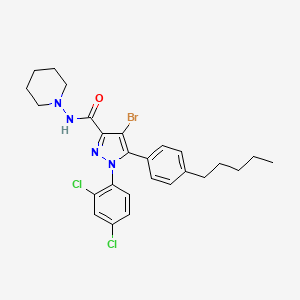
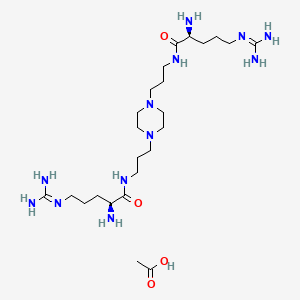
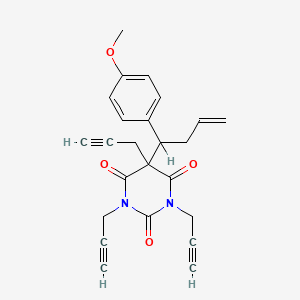
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
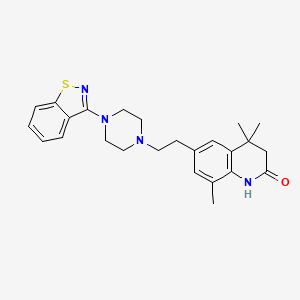
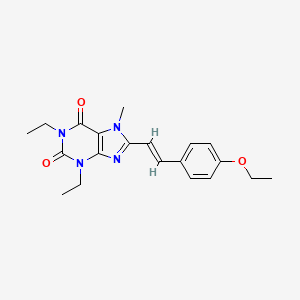

![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)
